molecular formula C13H15NO4 B267192 4-[2-(Allyloxy)anilino]-4-oxobutanoic acid

4-[2-(Allyloxy)anilino]-4-oxobutanoic acid

Cat. No. B267192
M. Wt: 249.26 g/mol
InChI Key: LDGYYNGALQQRII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(Allyloxy)anilino]-4-oxobutanoic acid, also known as AOA, is a chemical compound that has been extensively studied in the field of biomedical research. AOA is a derivative of the amino acid glutamic acid and is known to possess a wide range of biochemical and physiological effects.

Scientific Research Applications

4-[2-(Allyloxy)anilino]-4-oxobutanoic acid has been extensively studied in the field of biomedical research due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. 4-[2-(Allyloxy)anilino]-4-oxobutanoic acid has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

Mechanism of Action

4-[2-(Allyloxy)anilino]-4-oxobutanoic acid exerts its effects through the inhibition of the enzyme glutamate dehydrogenase (GDH). GDH is involved in the metabolism of glutamate, a neurotransmitter that is involved in a wide range of physiological processes. By inhibiting GDH, 4-[2-(Allyloxy)anilino]-4-oxobutanoic acid reduces the levels of glutamate in the brain, which can lead to a reduction in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
4-[2-(Allyloxy)anilino]-4-oxobutanoic acid has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4-[2-(Allyloxy)anilino]-4-oxobutanoic acid has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. Additionally, 4-[2-(Allyloxy)anilino]-4-oxobutanoic acid has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

4-[2-(Allyloxy)anilino]-4-oxobutanoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, 4-[2-(Allyloxy)anilino]-4-oxobutanoic acid has been extensively studied, and its mechanism of action is well understood. However, 4-[2-(Allyloxy)anilino]-4-oxobutanoic acid also has some limitations for lab experiments. It is a relatively expensive compound, which can limit its use in large-scale experiments. Additionally, 4-[2-(Allyloxy)anilino]-4-oxobutanoic acid has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of 4-[2-(Allyloxy)anilino]-4-oxobutanoic acid. One potential direction is the development of 4-[2-(Allyloxy)anilino]-4-oxobutanoic acid-based therapies for the treatment of neurodegenerative diseases. Additionally, further studies are needed to understand the long-term effects of 4-[2-(Allyloxy)anilino]-4-oxobutanoic acid and its potential side effects. Finally, the synthesis of 4-[2-(Allyloxy)anilino]-4-oxobutanoic acid analogs with improved pharmacological properties could lead to the development of more effective therapies.

Synthesis Methods

4-[2-(Allyloxy)anilino]-4-oxobutanoic acid can be synthesized through the reaction of allyl alcohol and 4-chloro-4-oxobutyric acid, followed by the addition of aniline. The resulting compound is then purified through recrystallization to obtain pure 4-[2-(Allyloxy)anilino]-4-oxobutanoic acid.

properties

Product Name

4-[2-(Allyloxy)anilino]-4-oxobutanoic acid

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

4-oxo-4-(2-prop-2-enoxyanilino)butanoic acid

InChI

InChI=1S/C13H15NO4/c1-2-9-18-11-6-4-3-5-10(11)14-12(15)7-8-13(16)17/h2-6H,1,7-9H2,(H,14,15)(H,16,17)

InChI Key

LDGYYNGALQQRII-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC=C1NC(=O)CCC(=O)O

Canonical SMILES

C=CCOC1=CC=CC=C1NC(=O)CCC(=O)O

Origin of Product

United States

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